molecular formula C6H7BrN2O B13449748 2-Bromo-4,6-dimethylpyrimidin-5-ol CAS No. 2901085-81-0

2-Bromo-4,6-dimethylpyrimidin-5-ol

Cat. No.: B13449748
CAS No.: 2901085-81-0
M. Wt: 203.04 g/mol
InChI Key: VAZOAQUMGJSRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 2-Bromo-4,6-dimethylpyrimidin-5-ol (CAS: Not explicitly provided; referred to as compound 10 in the evidence) is a brominated pyrimidine derivative with hydroxyl and methyl substituents. Its synthesis involves a three-step sequence:

Oxazole Intermediate Formation: Reacting 3-chloropentane-2,4-dione with formamide in formic acid yields an oxazole intermediate (30).

Pyrimidine Formation: Treatment of the oxazole with ammonia water produces 4,6-dimethylpyrimidin-5-ol (31) .

Bromination: Bromination of 31 using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in tetrahydrofuran (THF) affords compound 10 with a 63% yield .

Properties

IUPAC Name

2-bromo-4,6-dimethylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZOAQUMGJSRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Pyrimidin-5-ol Core

  • Starting Material: 3-Chloropentane-2,4-dione
  • Reaction: Condensation with formamide in formic acid
  • Product: Oxazole intermediate, which upon treatment with aqueous ammonia yields 4,6-dimethylpyrimidin-5-ol
  • Conditions: The reaction typically occurs under heating to facilitate ring closure and amination.

This step constructs the pyrimidine ring system with methyl substituents at positions 4 and 6 and introduces the hydroxyl group at position 5.

Step 2: Bromination of Pyrimidin-5-ol

  • Substrate: 4,6-dimethylpyrimidin-5-ol
  • Reagent: Bromine or brominating agents
  • Product: this compound
  • Conditions: Controlled bromination to selectively introduce bromine at position 2 without affecting methyl or hydroxyl groups.

This bromination step is critical for functionalizing the pyrimidine ring, enabling further derivatization in pharmaceutical synthesis.

Detailed Synthetic Route (Based on Literature)

Step Reactants & Reagents Conditions Product Notes
1 3-Chloropentane-2,4-dione + Formamide + Formic acid Heating, reflux Oxazole intermediate Cyclization and ring formation
2 Oxazole intermediate + Aqueous ammonia Heating 4,6-Dimethylpyrimidin-5-ol Ammonolysis to form pyrimidin-5-ol
3 4,6-Dimethylpyrimidin-5-ol + Bromine Controlled bromination, room temp or mild heating This compound Selective bromination at position 2

Supporting Research Findings and Analysis

  • Synthesis Validation: The synthetic route has been validated in peer-reviewed studies where this compound served as an intermediate for further coupling reactions with aromatic amines under palladium-catalyzed conditions to yield biologically active compounds.

  • Reaction Optimization: The bromination step requires careful control of temperature and stoichiometry to avoid polybromination or degradation of the hydroxyl group. Mild conditions favor selective substitution at the 2-position on the pyrimidine ring.

  • Comparative Synthesis: Alternative routes involving direct bromination of pyrimidinols or substitution reactions on pre-brominated pyrimidine derivatives have been explored but often yield lower selectivity or require harsher conditions.

Related Synthetic Methods from Analogous Compounds

While direct methods for this compound are specific, related bromination strategies in heterocyclic chemistry provide insights:

  • Bromination of pyrimidine derivatives often employs reagents such as N-bromosuccinimide or elemental bromine under acidic or neutral conditions to achieve regioselective substitution.

  • The use of formamide and formic acid as cyclization agents is a common approach for constructing pyrimidine rings from β-dicarbonyl precursors.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 3-Chloropentane-2,4-dione
Cyclization Agent Formamide in formic acid
Intermediate Oxazole intermediate
Ammonolysis Aqueous ammonia
Brominating Agent Bromine (Br2) or equivalent
Reaction Temperature Step 1 & 2: Reflux or heating for cyclization; Step 3: Mild heating or room temperature for bromination
Reaction Time Cyclization: Several hours; Bromination: 1-4 hours depending on conditions
Purity & Yield High purity (>95%) reported in literature; yields vary with optimization

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s structure (C₆H₇BrN₂O) features:

  • Bromine at position 2 (electrophilic substitution site)

  • Hydroxyl group at position 5 (nucleophilic or hydrogen-bonding interactions)

  • Methyl groups at positions 4 and 6 (steric and electronic modulation)

These groups enable participation in nucleophilic substitutions , cross-couplings , and functional group interconversions .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
Reaction :
2-Bromo-4,6-dimethylpyrimidin-5-ol + Amine → 2-Amino-4,6-dimethylpyrimidin-5-ol + HBr

Conditions :

  • Palladium catalysis (e.g., Pd₂(dba)₃, Xantphos ligand)

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Toluene or dioxane at 80–100°C

Buchwald-Hartwig Amination

This reaction is pivotal for synthesizing biaryl amines. A study demonstrated its use in coupling with aromatic amines to generate FGFR4 inhibitors:

SubstrateAmineProductYieldApplication
This compound3,5-Dimethoxybenzyl amine2-(3,5-Dimethoxybenzylamino) derivative78%Anticancer lead optimization

Hydroxyl Group Transformations

The hydroxyl group can be:

  • Oxidized to a ketone (e.g., using CrO₃)

  • Alkylated with alkyl halides (e.g., benzyl bromide, K₂CO₃)

  • Deprotonated for salt formation (e.g., NaH in DMF)

Pharmaceutical Intermediates

The compound serves as a precursor for FGFR4 inhibitors , such as compound 6O , which showed selective anti-proliferative activity against Hep3B liver cancer cells (IC₅₀ = 12 nM) .

Cross-Coupling Reactions

In a three-step synthesis of kinase inhibitors:

  • Bromination of 4,6-dimethylpyrimidin-5-ol to introduce Br at position 2.

  • Pd-catalyzed amination with 3,5-dimethoxybenzyl amine.

  • Reduction of nitro groups to amines (H₂/Pd-C) .

Mechanistic Insights

  • Steric Effects : Methyl groups at positions 4 and 6 hinder planarization, favoring selective substitution at position 2 .

  • Electronic Effects : The hydroxyl group activates the ring toward electrophilic attack but deactivates it toward nucleophilic substitution unless deprotonated.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Competing Reactions : Over-oxidation of the hydroxyl group or undesired C-Br bond cleavage under harsh conditions .

Scientific Research Applications

2-Bromo-4,6-dimethylpyrimidin-5-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleic acid bases.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylpyrimidin-5-ol involves its interaction with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid-related processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 2-bromo-4,6-dimethylpyrimidin-5-ol, differing in substituent positions or functional groups:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups Applications/Source Reference
This compound Br (2), OH (5), CH₃ (4,6) Bromine, hydroxyl FGFR4 inhibitor intermediate
2-Amino-4,6-dimethylpyrimidin-5-ol (SFM_140) NH₂ (2), OH (5), CH₃ (4,6) Amino, hydroxyl Sulfonamide degradation product
2-Amino-5-bromo-4,6-dimethylpyrimidine (BP 7873) NH₂ (2), Br (5), CH₃ (4,6) Amino, bromine Specialty chemical (Biopharmacule)
5-Bromo-2-methylpyrimidin-4-ol Br (5), OH (4), CH₃ (2) Bromine, hydroxyl Not specified (CAS 27058-54-4)
4-Hydroxy-2-methylpyrimidine-5-carbonitrile CN (5), OH (4), CH₃ (2) Nitrile, hydroxyl Not specified (CAS 1480-91-7)

Key Differences and Implications

Substituent Positions: Bromine placement significantly alters reactivity. In compound 10, bromine at position 2 facilitates nucleophilic substitution (e.g., in palladium-catalyzed amination ), whereas bromine at position 5 (as in BP 7873) may direct reactivity toward electrophilic aromatic substitution. Hydroxyl vs.

Synthetic Utility: Compound 10’s bromine enables cross-coupling reactions (e.g., with aromatic amines to form FGFR4 inhibitors ), whereas SFM_140’s amino group is a product of sulfonamide degradation under environmental or photolytic conditions .

In contrast, 2-bromo-4'-methoxyacetophenone (a structurally unrelated brominated compound) has a logP of 2.1 , highlighting how functional groups influence hydrophobicity. Stability: Compound 10 is stable under synthetic conditions (e.g., DMF at 80°C ), whereas SFM_140’s stability in biological systems remains uncharacterized.

Biological Activity

2-Bromo-4,6-dimethylpyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound's structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7BrN2_2O. Its structure features a bromine atom at the 2-position and two methyl groups at the 4 and 6 positions of the pyrimidine ring, along with a hydroxyl group at the 5-position. The unique arrangement of these substituents influences its biological activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Recent studies have highlighted the inhibitory effects of this compound on FGFRs, particularly FGFR4. This receptor is implicated in various cancers, including hepatocellular carcinoma (HCC). The compound demonstrated significant selectivity for FGFR4 over FGFR1–3, with an impressive IC50_{50} value of approximately 75.3 nM against FGFR4, compared to values exceeding 50,000 nM for FGFR1–3 .

Table 1: Inhibitory Activity of this compound Against FGFR Kinases

CompoundTargetIC50_{50} (nM)Selectivity Ratio
This compoundFGFR475.3>664 (FGFR1–3)
Control (BLU9931)FGFR4600-

This data indicates that this compound is a highly selective inhibitor of FGFR4, which could translate into effective therapeutic strategies for treating cancers driven by aberrant FGFR signaling.

Anti-Cancer Activity

The anti-cancer properties of this compound were evaluated using various cancer cell lines. Notably, it exhibited potent anti-proliferative effects on Hep3B cells (a liver cancer cell line), demonstrating its potential as an anti-cancer agent . Furthermore, in vivo studies using chick chorioallantoic membrane (CAM) models showed that treatment with this compound significantly inhibited tumor growth.

Case Study: Hepatocellular Carcinoma Treatment
In a recent experimental setup, researchers treated Hep3B xenografts with this compound. The results indicated a substantial reduction in tumor size compared to untreated controls. This suggests that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of FGFR signaling pathways. By selectively blocking FGFR4, the compound disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-4,6-dimethylpyrimidin-5-ol with high purity?

Methodological Answer:
The synthesis typically involves halogenation of a pre-functionalized pyrimidine core. For example, bromination of 4,6-dimethylpyrimidin-5-ol using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Key parameters include reaction temperature control to avoid over-bromination and solvent selection to minimize side reactions.

Advanced: How can computational methods elucidate the electronic and structural properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, vibrational spectra, and electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Comparative studies with analogous compounds (e.g., 5-Bromo-4-chloro-2,6-dimethylpyrimidine) reveal substituent effects on reactivity . Molecular docking simulations (AutoDock Vina, Schrödinger Suite) further evaluate interactions with biological targets like fibroblast growth factor receptor 4 (FGFR4), aiding in structure-activity relationship (SAR) studies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify methyl groups (δ 2.3–2.5 ppm for CH3_3) and aromatic protons (δ 8.0–8.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent carbons.
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 217).
  • IR : Stretching vibrations for -OH (3200–3400 cm1^{-1}) and C-Br (500–600 cm1^{-1}) validate functional groups.
    Cross-validation with X-ray crystallography (using SHELXL or OLEX2) resolves ambiguities in structural assignments .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

  • Dose-response validation : Replicate assays across multiple concentrations.
  • Off-target profiling : Use kinase selectivity panels to rule out nonspecific binding.
  • Structural analogs : Compare with derivatives (e.g., 2-Amino-5-bromo-4,6-dimethylpyrimidine) to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.

Advanced: What strategies optimize this compound for FGFR4 inhibition in anti-cancer research?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity.
  • Molecular docking : Screen derivatives against FGFR4’s ATP-binding pocket to prioritize synthetic targets.
  • In vitro validation : Use hepatocellular carcinoma (HepG2) cell lines to assess IC50_{50} values and selectivity over FGFR1–3 .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and solubility (shake-flask method) for lead optimization.

Basic: What precautions are necessary when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Storage : Keep in a sealed container under dry, cool conditions (≤4°C) to prevent decomposition .
  • Waste disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers.

Advanced: How does bromine substitution influence the reactivity of 4,6-dimethylpyrimidin-5-ol derivatives?

Methodological Answer:
Bromine enhances electrophilic aromatic substitution (EAS) at the ortho/para positions due to its electron-withdrawing effect. Comparative studies with chloro analogs (e.g., 5-Bromo-4-chloro-2,6-dimethylpyrimidine) show bromine’s superior leaving-group ability in nucleophilic displacement reactions, enabling access to functionalized intermediates for medicinal chemistry . Kinetic studies (Hammett plots) quantify substituent effects on reaction rates.

Advanced: How do crystallographic tools (e.g., SHELXL, OLEX2) aid in resolving structural ambiguities?

Methodological Answer:

  • SHELXL : Refines high-resolution X-ray data to model thermal displacement parameters and occupancy ratios for disordered atoms.
  • OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, enabling real-time validation of hydrogen-bonding networks and π-stacking interactions .
  • Twinned data : Use SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning in challenging crystals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.